molecular formula C3H4N2O2S B1274834 5-Amino-1,3-thiazolidine-2,4-dione CAS No. 856658-51-0

5-Amino-1,3-thiazolidine-2,4-dione

Cat. No. B1274834
CAS RN: 856658-51-0
M. Wt: 132.14 g/mol
InChI Key: XZBFCDKNTOMJSD-UHFFFAOYSA-N
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Description

5-Amino-1,3-thiazolidine-2,4-dione, also known as 5-ATD, is a small organic molecule with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of various compounds and has been used extensively in the development of new drugs, materials, and other products. The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-thiazolidine-2,4-dione include a molecular formula of CHNOS, an average mass of 132.141 Da, and a monoisotopic mass of 131.999344 Da . It has a density of 1.6±0.1 g/cm³, a boiling point of 353.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Antihyperglycemic Drug Synthesis

5-Amino-1,3-thiazolidine-2,4-dione is utilized in the synthesis of antihyperglycemic drugs . These drugs are designed to help manage blood sugar levels in individuals with diabetes. The compound acts as a starting material for creating various derivatives that exhibit significant antihyperglycemic actions without causing hypoglycemia. Specifically, it is used to synthesize 5-arylidene-2,4-thiazolidinediones , which are known to stimulate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism .

Future Directions

Thiazolidine derivatives have shown promise in the field of medicinal chemistry with potential activities against different diseases . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

5-amino-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFCDKNTOMJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-thiazolidine-2,4-dione

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